Boc-D-valine

Descripción general

Descripción

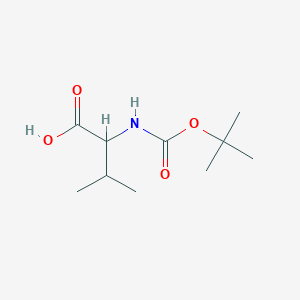

Boc-D-valine is a compound with the molecular formula C10H19NO4 . It is used as a standard building block for the introduction of D-valine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .

Synthesis Analysis

Boc-D-valine can be synthesized through a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides direct access to alpha-aminobenzimidazoles, which are highly useful synthons for chemical catalysis and drug discovery .Molecular Structure Analysis

The molecular structure of Boc-D-valine consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 217.262 Da, and the monoisotopic mass is 217.131409 Da .Chemical Reactions Analysis

While specific chemical reactions involving Boc-D-valine are not detailed in the search results, it is known that Boc-D-valine is used in the preparation of selective CCR1 antagonists for the treatment of rheumatoid arthritis . It is also used in the preparation of antileishmanial agents .Physical And Chemical Properties Analysis

Boc-D-valine is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a flash point of 160.5±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Conformational Preferences in Heterochiral Peptides : A study examined the crystal structures of peptides containing Boc-D-valine, providing insights into the conformational preferences of D-chiral amino acid residues in oligopeptides. This research is significant for understanding peptide structures and designing novel peptides with specific structural characteristics (Fabiola et al., 2001).

Synthesis of Biosynthetic Precursors : Boc-D-valine has been used in the total synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a biosynthetic precursor of penicillins and cephalosporins. This research highlights its role in synthesizing important biochemical compounds (Wolfe & Jokinen, 1979).

Peptide Synthesis for Pharmacological Studies : In the synthesis of cyclosporine, Boc-D-valine was used as a building block. Cyclosporine is a significant immunosuppressive drug, and this research contributes to the development of new pharmacologically active peptides (Wenger, 1984).

Cell Culture Studies : Boc-D-valine has been used in cell culture studies to understand its effects on endothelial cell morphology and function. Such research is crucial in cellular biology and pharmacology (Picciano et al., 1984).

Peptide Building Block Synthesis : It played a key role in the synthesis of γ-hydroxy-D-valine, a modified amino acid found in certain peptide toxins. This is important for studying the biological activities of such peptides (Cudic et al., 2007).

Metal-Peptide Conjugate Synthesis : Boc L/D-valine derived peptide conjugates were synthesized and characterized for their interactions with DNA, demonstrating its application in studying metal-mediated interactions with biological molecules (Parveen et al., 2015).

Drug Synthesis : Boc-D-valine was used in the synthesis of the anticancer drug VALSPODAR, illustrating its role in developing therapeutics (Burtscher et al., 2000).

Investigating Cellular Processes : In a study investigating the mechanism of Val-boroPro (Talabostat) in stimulating the immune system, Boc-D-valine derivatives were key to understanding the molecular processes involved (Okondo et al., 2017).

Safety and Hazards

Boc-D-valine should be handled with care to avoid dust formation . Contact with skin, eyes, or ingestion should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Boc-D-valine is a derivative of the essential amino acid valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways . It is involved in protein synthesis, immune function, and glucose metabolism . Boc-D-valine, being a protected form of valine, is primarily used in peptide synthesis .

Mode of Action

Boc-D-valine interacts with its targets through its tert-butyl carbamate (Boc) group . The Boc group is a protective group used in peptide synthesis, providing stability during the synthesis process . It can be cleaved by mild acidolysis, allowing the valine to interact with its targets .

Biochemical Pathways

Valine, the core component of Boc-D-valine, is involved in several biochemical pathways. It aids in preventing muscle breakdown by supplying muscles with extra glucose for energy production during physical activity . Valine is also a precursor in the penicillin biosynthetic pathway . As a BCAA, valine plays a role in regulating protein synthesis and turnover, and maintaining glutamate-glutamine levels in the body .

Result of Action

The primary result of Boc-D-valine’s action is the protection of valine during peptide synthesis . Once the Boc group is cleaved, the valine can exert its effects. Valine has been shown to improve mitochondrial function, protect against oxidative stress, and reduce the production of reactive oxygen species . It also sustains oxidative phosphorylation and improves ATP generation rates during oxidative stress .

Action Environment

The action of Boc-D-valine can be influenced by various environmental factors. For instance, the efficiency of Boc protection and deprotection can be affected by the choice of solvent and catalyst . Furthermore, the effectiveness of Boc-D-valine in peptide synthesis can be influenced by the conditions of the synthesis process, such as temperature and pH .

Propiedades

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348466 | |

| Record name | Boc-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22838-58-0 | |

| Record name | Boc-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

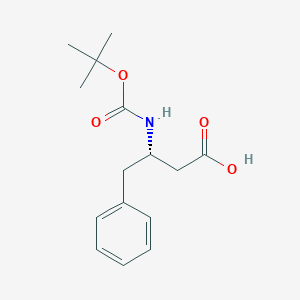

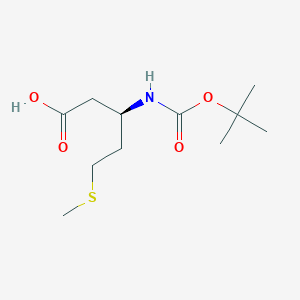

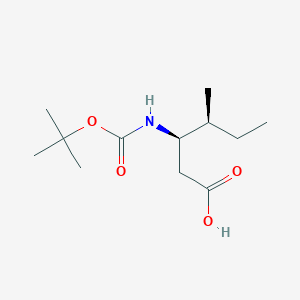

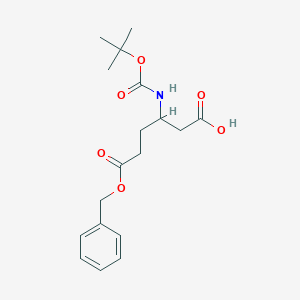

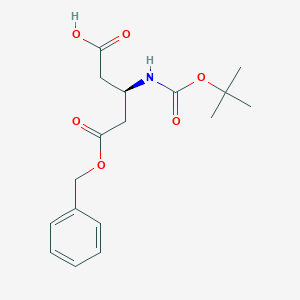

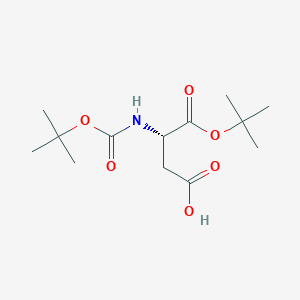

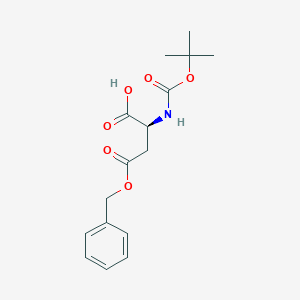

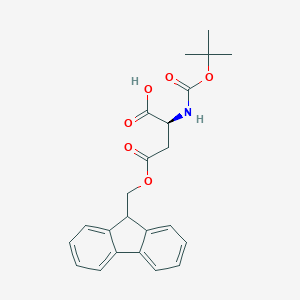

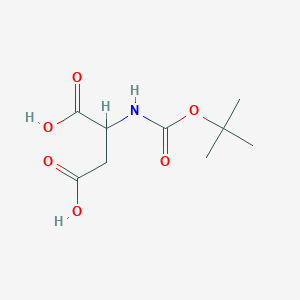

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

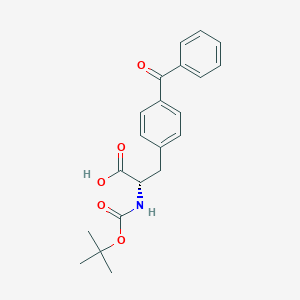

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)